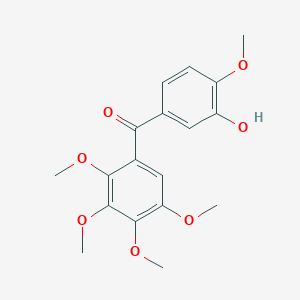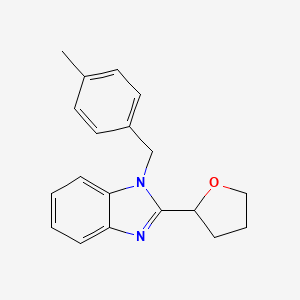![molecular formula C30H27N3OS B11049766 4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)
4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is a complex organic compound known for its unique spiro structure, which integrates multiple rings into a single molecule. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and pyrroloquinoline precursors, followed by their condensation under controlled conditions to form the spiro compound. Key steps include:
Formation of Pyrimidine Ring: This can be achieved through the cyclization of appropriate diketones with urea or thiourea.
Synthesis of Pyrroloquinoline: This involves the reaction of aniline derivatives with suitable aldehydes and ketones.
Spiro Formation: The final step involves the condensation of the pyrimidine and pyrroloquinoline intermediates in the presence of a catalyst, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the spiro center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy and safety as a therapeutic agent. Its unique structure allows it to target specific enzymes and receptors, making it a promising candidate for targeted therapies.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 4’,4’,6’,8’-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Similar in structure but lacks the spiro configuration.
1,6-Diphenyl-2-thioxo-2,3-dihydro-1H-pyrimidine: Shares the thioxo and pyrimidine moieties but does not have the spiro linkage.
Spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one: Similar spiro structure but different substituents.
Uniqueness
4’,4’,6’,8’-Tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4’H-spiro[pyrimidine-4,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one is unique due to its combination of multiple functional groups and the spiro configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C30H27N3OS |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
6,9,11,11-tetramethyl-3',4'-diphenyl-2'-sulfanylidenespiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,6'-1H-pyrimidine]-2-one |
InChI |
InChI=1S/C30H27N3OS/c1-19-15-23-20(2)17-29(3,4)33-26(23)24(16-19)30(27(33)34)18-25(21-11-7-5-8-12-21)32(28(35)31-30)22-13-9-6-10-14-22/h5-18H,1-4H3,(H,31,35) |
InChI-Schlüssel |
XPBNWCJXTLCFBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)C4(C=C(N(C(=S)N4)C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N3C(C=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E)-8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049687.png)
![N-(4-butylphenyl)-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11049699.png)
![2,4-Diamino-5-(4,7-dimethoxy-1,3-benzodioxol-5-YL)-8-hydroxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11049700.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049708.png)
![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)